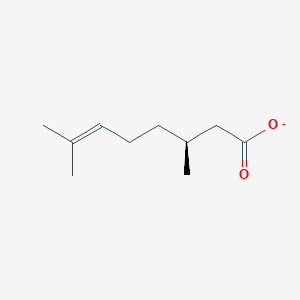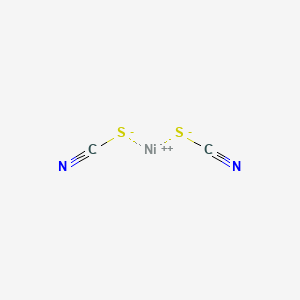
Prostaglandin H1
Vue d'ensemble
Description
La prostaglandine H1 est un membre de la famille des prostaglandines, qui sont des composés lipidiques dérivés des acides gras. Ces composés sont connus pour leurs activités biologiques puissantes, notamment leurs rôles dans l’inflammation, la fonction vasculaire et l’agrégation plaquettaire. La prostaglandine H1 est spécifiquement un précurseur de toutes les prostaglandines de la série 1 et des thromboxanes, ce qui en fait un intermédiaire crucial dans la biosynthèse de ces molécules biologiquement actives .
Mécanisme D'action
La prostaglandine H1 exerce ses effets par le biais de plusieurs cibles et voies moléculaires :
Voie cyclooxygénase : Elle est métabolisée par les enzymes cyclooxygénases pour produire d’autres prostaglandines biologiquement actives.
Liaison aux récepteurs : Agit sur des récepteurs spécifiques des prostaglandines, tels que le récepteur CRTH2, pour médiatiser les réponses inflammatoires.
Transduction du signal : Implique l’activation de voies de signalisation intracellulaires qui régulent l’expression des gènes et les réponses cellulaires.
Composés similaires :
Prostaglandine H2 : Un autre précurseur dans la voie de biosynthèse des prostaglandines, mais qui conduit à la formation de prostaglandines de la série 2.
Prostaglandine G1 : Un intermédiaire dans la synthèse de la prostaglandine H1.
Thromboxane A1 : Un produit du métabolisme de la prostaglandine H1 avec des activités biologiques distinctes.
Unicité : La prostaglandine H1 est unique en raison de son rôle de précurseur de toutes les prostaglandines de la série 1 et des thromboxanes. Cela en fait une molécule essentielle dans la régulation de divers processus physiologiques, notamment l’inflammation et la fonction vasculaire .
Analyse Biochimique
Biochemical Properties
Prostaglandin H1 is involved in several biochemical reactions, primarily acting as a precursor to other prostaglandins and thromboxanes . It interacts with enzymes such as cyclooxygenase-1 and cyclooxygenase-2, which catalyze its formation from arachidonic acid . Additionally, this compound interacts with various proteins and receptors, including the prostaglandin E2 receptor, which mediates its effects on inflammation and vasodilation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It plays a role in the regulation of inflammation by modulating the activity of immune cells and the production of cytokines . This compound also affects smooth muscle cells, leading to vasodilation and increased blood flow . Furthermore, it can influence gene expression by activating transcription factors involved in inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific receptors on the cell surface, such as the prostaglandin E2 receptor . This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which leads to the activation of protein kinase A and subsequent changes in gene expression . This compound can also inhibit or activate enzymes involved in the inflammatory response, such as cyclooxygenase-2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . This compound is relatively stable under physiological conditions but can be rapidly degraded by enzymes such as prostaglandin dehydrogenase . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inflammatory responses and changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can promote vasodilation and reduce inflammation . At high doses, it can cause adverse effects such as increased blood clot formation and tissue damage . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in the metabolic pathways of eicosanoids, which include the synthesis of other prostaglandins and thromboxanes . It is synthesized from arachidonic acid through the action of cyclooxygenase enzymes and can be further metabolized into various bioactive lipids . This compound also interacts with cofactors such as glutathione, which can influence its metabolic flux and the levels of metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The prostaglandin transporter (SLCO2A1) mediates the cellular uptake of this compound, allowing it to exert its effects on target cells . Additionally, this compound can accumulate in certain tissues, such as the vascular endothelium, where it plays a role in regulating blood flow and inflammation .
Subcellular Localization
This compound is localized to various subcellular compartments, including the endoplasmic reticulum and nuclear envelope . It is found on the lumenal surfaces of these organelles, where it can interact with enzymes and receptors involved in its synthesis and signaling . The subcellular localization of this compound can influence its activity and function, as it allows for specific interactions with other biomolecules .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La prostaglandine H1 est synthétisée à partir de l’acide dihomo-γ-linolénique par l’action des enzymes cyclooxygénases (COX-1 et COX-2). Le processus implique la conversion de l’acide dihomo-γ-linolénique en prostaglandine G1, qui est ensuite réduite en prostaglandine H1 . Les conditions de réaction nécessitent généralement la présence d’oxygène et d’un agent réducteur approprié.
Méthodes de production industrielle : La production industrielle de la prostaglandine H1 suit des voies biochimiques similaires, mais à plus grande échelle. Le processus implique la conversion enzymatique de l’acide dihomo-γ-linolénique à l’aide de bioréacteurs qui maintiennent des conditions optimales pour l’activité enzymatique, notamment la température, le pH et les niveaux d’oxygène .
Analyse Des Réactions Chimiques
Types de réactions : La prostaglandine H1 subit diverses réactions chimiques, notamment :
Oxydation : Conversion en prostaglandine G1.
Réduction : Formation d’autres prostaglandines de la série 1.
Substitution : Réactions impliquant la modification de groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Nécessite de l’oxygène et des enzymes cyclooxygénases.
Réduction : Utilise des agents réducteurs tels que le NADPH.
Substitution : Implique des réactifs comme les halogènes ou d’autres électrophiles dans des conditions contrôlées.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent d’autres prostaglandines de la série 1 telles que la prostaglandine E1, la prostaglandine F1α et la thromboxane A1 .
Applications De Recherche Scientifique
La prostaglandine H1 a une large gamme d’applications en recherche scientifique :
Chimie : Utilisée comme précurseur dans la synthèse de diverses prostaglandines et thromboxanes.
Biologie : Étudiée pour son rôle dans la signalisation cellulaire et la régulation des réponses inflammatoires.
Industrie : Utilisée dans la production de produits pharmaceutiques et comme outil de recherche en développement de médicaments.
Comparaison Avec Des Composés Similaires
Prostaglandin H2: Another precursor in the prostaglandin biosynthesis pathway but leads to the formation of 2-series prostaglandins.
Prostaglandin G1: An intermediate in the synthesis of prostaglandin H1.
Thromboxane A1: A product of this compound metabolism with distinct biological activities.
Uniqueness: this compound is unique due to its role as a precursor to all 1-series prostaglandins and thromboxanes. This makes it a critical molecule in the regulation of various physiological processes, including inflammation and vascular function .
Propriétés
IUPAC Name |
7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h12-13,15-19,21H,2-11,14H2,1H3,(H,22,23)/b13-12+/t15-,16+,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAYABHEVAQSJS-CDIPTNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1CCCCCCC(=O)O)OO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[a]pyrene-11,12-diol](/img/structure/B1234016.png)

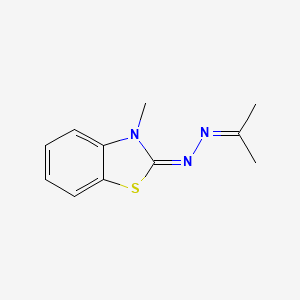
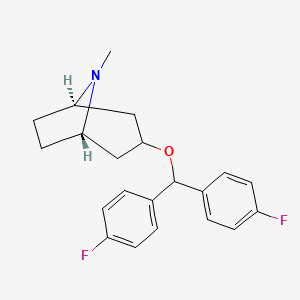
![dimethyl 2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate](/img/structure/B1234021.png)
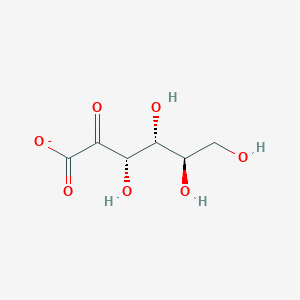


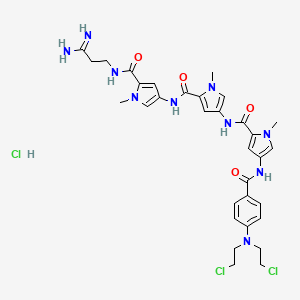
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1234031.png)


